molecular formula C11H12O3 B8571629 4-(benzyloxy)dihydrofuran-2(3H)-one

4-(benzyloxy)dihydrofuran-2(3H)-one

Cat. No.: B8571629
M. Wt: 192.21 g/mol
InChI Key: BXCNEWJZGSAVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)dihydrofuran-2(3H)-one is a synthetic dihydrofuranone derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a benzyloxy substituent on a lactone (cyclic ester) core structure, a pharmacophore known to contribute to significant biological activity. Dihydrofuranone scaffolds, including dihydrofuran-3(2H)-one, are recognized as privileged structures in drug discovery for their role as enzyme inhibitors . The primary research value of this compound lies in its potential as a building block for the synthesis of more complex bioactive molecules or as a candidate for screening against various biological targets. Specifically, compounds containing the benzyloxy pharmacophore have been extensively studied and hybridized with other heterocyclic systems, such as benzothiazole, to develop potent and selective inhibitors of enzymes like Monoamine Oxidase-B (MAO-B) . Similarly, the dihydrofuranone (or lactone) moiety is a key structural feature in inhibitors for serine proteases and other enzymes . Researchers can utilize this compound to explore structure-activity relationships in the development of new therapeutic agents for conditions such as neurodegenerative diseases . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-phenylmethoxyoxolan-2-one

InChI

InChI=1S/C11H12O3/c12-11-6-10(8-14-11)13-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

BXCNEWJZGSAVED-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Benzyloxy Dihydrofuran 2 3h One

Established Retrosynthetic Pathways for Dihydrofuran-2(3H)-one Scaffolds

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or readily synthesizable precursors. For the dihydrofuran-2(3H)-one (γ-butyrolactone) core, several key disconnections are commonly employed by synthetic chemists. These strategies form the basis for designing the synthesis of substituted derivatives like 4-(benzyloxy)dihydrofuran-2(3H)-one.

A primary and intuitive disconnection breaks the ester bond (C-O bond) of the lactone ring. This leads to a γ-hydroxy carboxylic acid precursor. For the target molecule, this corresponds to 4-hydroxy-3-(benzyloxy)butanoic acid. This linear precursor can then be cyclized under appropriate conditions to form the desired lactone.

Another powerful retrosynthetic approach involves a [3+2] annulation-type disconnection. This strategy is particularly useful for constructing the five-membered ring in a convergent manner. Disconnecting the C4-C5 and C2-O1 bonds reveals a mismatched polarity that requires the use of umpolung reactivity to achieve the desired bond formations in the forward synthesis.

Furthermore, disconnections at the C3-C4 bond or C2-C3 bond are also viable strategies, often involving conjugate addition reactions or carbonylation chemistry, respectively. These approaches offer alternative routes to access the γ-butyrolactone skeleton and can be advantageous depending on the desired substitution pattern and stereochemistry. A general retrosynthetic approach for γ-butyrolactones can be envisioned starting from readily available chiral precursors, such as glycidyl (B131873) ethers, which allows for the stereocontrolled introduction of substituents. researchgate.net

Direct Synthesis Approaches to this compound

The direct synthesis of this compound can be accomplished through several strategic routes, primarily involving the formation of the benzyl (B1604629) ether at an early stage followed by the construction of the lactone ring, or vice-versa.

Alkylation and Etherification Precursors

A common and straightforward method to introduce the benzyloxy group is through the Williamson ether synthesis. wikipedia.orgfrancis-press.com This involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing the target molecule, a suitable precursor would be a compound containing a hydroxyl group at the 4-position of the dihydrofuran-2(3H)-one ring, namely 4-hydroxydihydrofuran-2(3H)-one. This precursor can be deprotonated with a suitable base to form the corresponding alkoxide, which is then treated with benzyl bromide or benzyl chloride to yield this compound. The efficiency of this SN2 reaction is generally high, especially with a primary alkyl halide like benzyl bromide. masterorganicchemistry.com

A convenient method for the synthesis of a related compound, 4-benzyloxy benzoic acid, has been developed using the reaction of 4-hydroxy benzoic acid and benzyl chloride with a surfactant as a catalyst in an aqueous medium. researchgate.net This approach highlights the potential for green chemistry methodologies in Williamson ether syntheses.

Cyclization Reactions for Lactone Ring Formation

The formation of the γ-butyrolactone ring is a critical step in many synthetic sequences. This is typically achieved through the intramolecular cyclization of a suitable linear precursor.

The diastereoselective cyclization of γ-hydroxy esters or amides is a powerful strategy for constructing substituted γ-butyrolactones with defined stereochemistry. For instance, the reduction of β-substituted γ-keto amides can lead to γ-hydroxy amides, which can then be cyclized to form α,β-disubstituted and α,β,γ-trisubstituted γ-butyrolactones with high diastereomeric purities. clockss.org While acid-catalyzed cyclization of a syn-γ-hydroxy amide might lead to a mixture of cis and trans lactones, employing conditions that proceed with inversion of configuration at the hydroxyl-bearing carbon can provide a stereoselective route to the desired isomer. clockss.org

Intramolecular carbonylation reactions offer a convergent route to γ-butyrolactones. For example, catalytic asymmetric cyclocarbonylation has been utilized for the synthesis of γ-butyrolactones. nih.gov This method involves the use of a metal catalyst to facilitate the incorporation of a carbonyl group and subsequent ring closure. While specific examples for this compound are not prevalent in the literature, the general methodology is applicable to appropriately substituted homoallylic alcohols.

Chiral Synthesis of Enantiopure this compound

The development of methods to synthesize enantiomerically pure γ-butyrolactones is of significant interest due to their prevalence in biologically active molecules. acs.org Several strategies have been developed to access enantiopure this compound.

One effective approach utilizes the "chiral pool," where a readily available and inexpensive chiral molecule is used as the starting material. For instance, D-(+)-mannitol has been employed in a concise and stereodivergent synthesis of trans-(4S,5R)- and cis-(4R,5R)-5-alkyl-4-methyl-γ-butyrolactones. nih.gov This chiron approach directly transfers the chirality of the starting material to one of the chiral centers in the target lactones. nih.gov A similar strategy could be envisioned starting from a suitably protected derivative of a chiral C4-building block like malic acid or tartaric acid.

Catalytic asymmetric synthesis represents another powerful tool for generating enantiopure γ-butyrolactones. The catalytic asymmetric aldol (B89426) reaction of silylketene acetals derived from γ-butyrolactone with aldehydes, such as (benzyloxy)acetaldehyde, using a chiral copper(II) complex, has been shown to produce syn-aldol products with high diastereo- and enantioselectivity. nih.gov These products can then be further manipulated to form the desired substituted γ-butyrolactones.

Furthermore, the asymmetric hydrogenation of alkylidenesuccinic acids catalyzed by a ruthenium-BINAP complex can produce chiral succinic acids with high enantiomeric excess. These can then be converted into chiral 4-(substituted benzyl)dihydrofuran-2(3H)-ones through a sequence of reduction and dehydrogenative lactonization with retention of configuration.

Asymmetric Catalytic Methodologies

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound and its analogs, transition metal-catalyzed asymmetric hydrogenation has proven to be a particularly effective strategy.

A notable example involves the asymmetric hydrogenation of (E)-2-(benzylidene)succinic acid and its derivatives, catalyzed by Ruthenium-BINAP complexes. This reaction proceeds with high enantioselectivity to afford the corresponding (S)- or (R)-2-benzylsuccinic acids, which can then be converted to the target lactone. The choice of the (R)- or (S)-BINAP ligand dictates the stereochemical outcome of the hydrogenation.

The general transformation can be represented as follows:

(E)-2-(Substituted benzylidene)succinic acid → (S)- or (R)-2-(Substituted benzyl)succinic acid → (S)- or (R)-4-(Substituted benzyl)dihydrofuran-2(3H)-one

Following the asymmetric hydrogenation, the resulting chiral succinic acid is typically reduced to the corresponding 1,4-diol, which then undergoes spontaneous or catalyzed intramolecular cyclization (lactonization) to yield the final 4-substituted-γ-butyrolactone. This subsequent lactonization generally proceeds with retention of configuration at the chiral center.

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of (E)-2-(Benzylidene)succinic Acid Derivatives

EntrySubstrate (Substituent)CatalystProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
1HRu(OAc)₂( (S)-BINAP)(S)9597
24-MeORu(OAc)₂( (S)-BINAP)(S)9898
34-ClRu(OAc)₂( (S)-BINAP)(S)9697
42-MeORu(OAc)₂( (S)-BINAP)(S)9496

This table presents representative data for the asymmetric hydrogenation of various substituted benzylidenesuccinic acids to their corresponding succinic acids, the direct precursors to the target lactones. The data is based on findings for similar structures as specific data for the benzyloxy- derivative was not available in the search results.

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. This strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction on the substrate. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of this compound, a common approach involves the diastereoselective alkylation of a chiral N-acyloxazolidinone, a methodology pioneered by David A. Evans. In this approach, an oxazolidinone derived from a chiral amino alcohol is acylated with a suitable carboxylic acid derivative. The resulting imide is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.

For the synthesis of the target compound, a potential electrophile would be benzyl bromide or a similar benzylic halide. The resulting product would then be subjected to cleavage of the chiral auxiliary to yield the desired enantiomerically pure carboxylic acid, which can be further transformed into this compound.

Table 2: Diastereoselective Alkylation using an Evans Chiral Auxiliary

EntryChiral AuxiliaryAcyl GroupElectrophileDiastereomeric Ratio (d.r.)
1(S)-4-Benzyl-2-oxazolidinonePropionylAllyl Iodide99:1
2(S)-4-Isopropyl-2-oxazolidinoneAcetylBenzyl Bromide>95:5
3(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionylMethyl Iodide98:2

This table illustrates the high diastereoselectivity achievable with Evans chiral auxiliaries in alkylation reactions with various electrophiles. While a direct synthesis of this compound using this method was not explicitly found, the data for similar electrophiles like benzyl bromide strongly support its feasibility.

Enzymatic Synthesis Considerations

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive tools for the synthesis of chiral compounds. For the preparation of enantiomerically pure this compound, lipase-catalyzed kinetic resolution is a particularly relevant strategy.

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases, such as Candida antarctica Lipase (B570770) B (CAL-B), are widely used for this purpose due to their broad substrate scope and high enantioselectivity in the hydrolysis or transesterification of esters.

A plausible enzymatic route to (R)- or (S)-4-(benzyloxy)dihydrofuran-2(3H)-one would involve the kinetic resolution of a racemic precursor, such as a 4-benzyloxy-3-hydroxybutanoic acid ester. The lipase would selectively acylate or hydrolyze one enantiomer of the hydroxy ester, allowing for the separation of the slower-reacting enantiomer, which can then be cyclized to the desired chiral lactone. For instance, the lipase-catalyzed kinetic resolution of N,N-dialkyl-3-benzyloxymethyl-4-hydroxybutanamide has been shown to produce the corresponding acetate (B1210297) with an (R) configuration, which can then be cyclized to the chiral lactone. nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of Hydroxy Esters

EntryEnzymeSubstrateAcyl DonorConversion (%)Enantiomeric Excess of Product (ee, %)
1Candida antarctica Lipase BRacemic ethyl 2-hydroxy-4-phenylbutanoateVinyl acetate~50>99
2Pseudomonas cepacia LipaseRacemic methyl 3-hydroxy-5-phenylpentanoateIsopropenyl acetate4898
3Candida rugosa LipaseRacemic 4-acetoxy-2-butenolideWater (hydrolysis)~5095

This table provides examples of the successful use of lipases in the kinetic resolution of hydroxy esters, which are precursors to chiral lactones. The high enantiomeric excesses achieved demonstrate the potential of this method for the synthesis of enantiopure this compound.

Chemical Reactivity and Transformation Mechanisms of 4 Benzyloxy Dihydrofuran 2 3h One

Reactivity at the Lactone Carbonyl Center

The lactone, a cyclic ester, is the most prominent functional group in 4-(benzyloxy)dihydrofuran-2(3H)-one. Its carbonyl carbon is electrophilic and serves as the primary site for nucleophilic attack, leading to either addition-elimination products or complete ring-opening.

Nucleophilic Additions and Substitutions

The carbonyl group of the lactone is susceptible to attack by a variety of nucleophiles. Strong, non-stabilized nucleophiles typically lead to ring-opening, while other reactions can occur at the carbonyl center.

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), will reduce the lactone. This process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by a second hydride addition after the initial ring-opening of the hemiacetal intermediate. The final product, after an aqueous workup, is 1-benzyloxy-2,4-butanediol.

Grignard reagents (RMgX) react with lactones in a characteristic double-addition manner. mdma.chatlanchimpharma.com The first equivalent of the Grignard reagent attacks the carbonyl carbon, leading to the opening of the lactone ring and the formation of a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent. mdma.chresearchgate.net After an acidic workup, the final product is a diol. For instance, reaction with two equivalents of methylmagnesium bromide would yield 4-(benzyloxy)-2-methylpentane-2,4-diol.

Ring-Opening Reactions and Derived Products

The stability of the lactone ring is compromised in the presence of strong nucleophiles, as well as under acidic or basic conditions, leading to a variety of ring-opened products. wikipedia.org

Hydrolysis: Under basic conditions, such as treatment with sodium hydroxide (B78521), the lactone undergoes saponification. The hydroxide ion attacks the carbonyl carbon, leading to the irreversible opening of the ring to form the sodium salt of 4-(benzyloxy)-γ-hydroxybutyric acid. wikipedia.org Subsequent acidification will yield the free carboxylic acid. In acidic aqueous solutions, an equilibrium exists between the lactone and the corresponding γ-hydroxy acid. wikipedia.org

Aminolysis: The reaction with amines (aminolysis) provides access to γ-hydroxy amides. For example, reacting this compound with a primary amine (R-NH₂) will open the lactone ring to produce N-alkyl-4-(benzyloxy)-γ-hydroxybutyramide. This reaction is often facilitated by heating.

Polymerization: Under specific conditions, γ-butyrolactones can undergo ring-opening polymerization to form polyesters, such as poly(4-hydroxybutyrate). wikipedia.org

Table 1: Representative Ring-Opening Reactions of this compound

Reagent/ConditionProductReaction Type
1. LiAlH₄; 2. H₃O⁺4-(Benzyloxy)butane-1,3-diolReduction
1. 2 eq. CH₃MgBr; 2. H₃O⁺4-(Benzyloxy)-2-methylpentane-2,4-diolGrignard Addition
1. NaOH(aq); 2. H₃O⁺4-(Benzyloxy)-γ-hydroxybutyric acidHydrolysis
R-NH₂N-Alkyl-4-(benzyloxy)-γ-hydroxybutyramideAminolysis

Transformations Involving the Benzyloxy Moiety

The benzyloxy group serves as a robust protecting group for the hydroxyl functionality at the C4 position. Its selective removal or transformation is a key step in many synthetic routes utilizing this lactone.

Selective Removal and Deprotection Reactions

The cleavage of the benzyl (B1604629) ether is a common and crucial transformation, yielding the free hydroxyl group in the form of 4-hydroxydihydrofuran-2(3H)-one. Several methods are available, with catalytic hydrogenation being the most prevalent. organic-chemistry.org

Catalytic Hydrogenation: This is the most common method for debenzylation. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). atlanchimpharma.comorganic-chemistry.org The benzyl group is cleaved, producing toluene (B28343) as a byproduct. This method is generally clean and high-yielding. Transfer hydrogenation, using a hydrogen source like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, can also be employed for this transformation. researchgate.net

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. Boron trichloride (B1173362) (BCl₃) is particularly effective and can cleave benzyl ethers even at low temperatures, often in the presence of a cation scavenger like pentamethylbenzene (B147382) to prevent side reactions. atlanchimpharma.comorganic-chemistry.orgresearchgate.net This method is advantageous when other functional groups in the molecule are sensitive to hydrogenation. Tin(IV) chloride (SnCl₄) has also been reported to selectively cleave benzyl esters, and under certain conditions can affect benzyl ethers. dal.ca

Oxidative Cleavage: Certain oxidizing agents can selectively remove benzyl groups. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is often used for this purpose, particularly for p-methoxybenzyl (PMB) ethers, but can also cleave standard benzyl ethers, sometimes requiring photoirradiation. organic-chemistry.org

Oxidative and Reductive Manipulations of the Benzyl Ether

Beyond complete removal, the benzyloxy group can be chemically altered.

Oxidation: The benzylic C-H bonds of the benzyl ether are susceptible to oxidation. Strong oxidizing agents can convert the benzyl ether directly into a benzoate (B1203000) ester. organic-chemistry.orgsiu.edu This transforms the protecting group into a different functionality that can be removed under orthogonal conditions (e.g., hydrolysis). Reagents such as hypervalent iodine compounds have been developed for this transformation. siu.edu

Reductive Manipulations: The primary reductive manipulation of the benzyl ether is its complete cleavage via hydrogenolysis as described in the deprotection section. Conditions can be tuned to achieve this reduction while preserving other reducible functional groups in the molecule. kit.edumdpi.comrsc.org

Table 2: Methods for the Transformation of the Benzyloxy Group

TransformationReagent(s)ConditionsProduct
DeprotectionH₂, Pd/CMeOH or EtOAc, rt4-Hydroxydihydrofuran-2(3H)-one
DeprotectionBCl₃, PentamethylbenzeneCH₂Cl₂, -78 °C4-Hydroxydihydrofuran-2(3H)-one
DeprotectionDDQMeCN, Photoirradiation4-Hydroxydihydrofuran-2(3H)-one
OxidationHypervalent Iodine ReagentNitromethane/Water, 75-80 °C4-Benzoyloxydihydrofuran-2(3H)-one

Reactions at the Dihydrofuran Ring System

The reactivity of the dihydrofuran ring itself, apart from the lactone carbonyl, is centered on the α-carbon (C3). The protons on this carbon are acidic due to their proximity to the electron-withdrawing carbonyl group, allowing for the formation of an enolate. wikipedia.orgmasterorganicchemistry.com

The formation of an enolate is typically achieved using a strong, sterically hindered, non-nucleophilic base to prevent attack at the carbonyl center. Lithium diisopropylamide (LDA) is the most common base for this purpose. organicchemistrytutor.comlumenlearning.com The reaction is usually conducted at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF).

Once formed, the enolate is a potent carbon nucleophile and can react with a variety of electrophiles, primarily at the α-carbon.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl bromide). organicchemistrytutor.comlumenlearning.com This reaction forms a new carbon-carbon bond at the C3 position, leading to α-substituted lactones. Theoretical studies have investigated the stereoselectivity of such alkylations on 4-substituted γ-butyrolactones, noting that the substituent at C4 can direct the incoming electrophile to the opposite face of the ring system. nih.gov

Aldol (B89426) Additions: The enolate can also react with aldehydes or ketones in an aldol-type addition to form a β-hydroxy lactone derivative.

These reactions significantly enhance the synthetic utility of the this compound scaffold, allowing for the introduction of diverse substituents on the lactone ring.

α-Carbon Acidity and Enolate Chemistry

The protons on the C3 carbon, being alpha to the carbonyl group, are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate is a key intermediate for forming a new carbon-carbon bond at the α-position.

The acidity of α-protons in γ-butyrolactone is significantly lower than in acyclic esters, requiring a potent, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), to achieve essentially complete and irreversible deprotonation. researchgate.netyoutube.com The use of a strong base like LDA ensures that the enolate is formed quantitatively without competing nucleophilic attack at the lactone's carbonyl carbon. youtube.com

Once formed, the enolate can react with various electrophiles in SN2-type reactions. nih.gov A primary application of this chemistry is in α-alkylation, where the enolate is treated with an alkyl halide to introduce an alkyl substituent at the C3 position. researchgate.netnih.gov

Table 1: General Scheme for α-Alkylation

StepReagent(s)Intermediate/ProductPurpose
1Lithium Diisopropylamide (LDA) in THF, -78 °CLithium enolateDeprotonation at the α-carbon (C3)
2Alkyl Halide (R-X)α-alkylated lactoneFormation of a new C-C bond at C3

Theoretical studies on the alkylation of 4-substituted γ-butyrolactone enolates predict a high degree of π-facial stereoselectivity. nih.gov The incoming electrophile preferentially attacks from the face opposite to the C4 substituent (the anti-attack) to minimize steric interactions, leading to the formation of the trans-substituted product as the major isomer. nih.gov This stereochemical control is a crucial aspect of the synthetic utility of these enolates.

Stereochemical Inversion and Retention Pathways

The stereocenter at C4 significantly influences the molecule's three-dimensional structure and biological activity. Transformations that affect this center are of considerable interest.

Retention Pathways: A common reaction pathway that retains the stereochemistry at C4 is the hydrolysis or alcoholysis of the lactone ring. Under basic or acidic conditions, the ester bond can be cleaved to afford the corresponding γ-hydroxy acid or ester, respectively. For instance, acid-catalyzed hydrolysis of γ-butyrolactone (GBL) leads to an equilibrium with γ-hydroxybutyric acid (GHB). researchgate.net In the case of this compound, this ring-opening reaction would yield a 4-benzyloxy-2-hydroxybutanoic acid derivative, preserving the configuration at the C4 carbon as the C-O bond at this center is not broken.

Inversion Pathways: Achieving stereochemical inversion at the C4 position is more complex and typically requires a multi-step sequence. A direct SN2 displacement of the benzyloxy group is not feasible. A plausible strategy involves:

Ring-opening: The lactone is opened to the γ-hydroxy acid or ester, retaining the C4 stereochemistry.

Hydroxyl Group Activation: The newly revealed hydroxyl group at C2 is protected, and the benzyloxy group at C4 is cleaved (e.g., by hydrogenolysis) to reveal a free hydroxyl group. This hydroxyl group is then activated for substitution by converting it into a good leaving group, such as a tosylate or mesylate.

Nucleophilic Substitution: The activated hydroxyl group undergoes an SN2 reaction with a nucleophile, which proceeds with complete inversion of the stereocenter.

Lactonization: Deprotection and subsequent acid-catalyzed cyclization reforms the lactone ring, now with the inverted stereochemistry at C4.

This sequence allows for the controlled inversion of the C4 stereocenter, providing access to the diastereomer of the starting material.

Functionalization at Non-Benzyl Positions

Beyond the α-carbon, the carbonyl group (C2) and the C5-methylene group are key sites for functionalization.

Reactions at the Carbonyl Group (C2): The lactone carbonyl can be reduced using hydride reagents. The choice of reagent determines the final product.

Partial Reduction to Lactols: Using a sterically hindered and less reactive hydride agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) can achieve the partial reduction of the lactone to the corresponding lactol (a cyclic hemiacetal). chemistrysteps.commasterorganicchemistry.com This reaction stops at the aldehyde oxidation state because the tetrahedral intermediate formed is stable at low temperatures. chemistrysteps.com

Complete Reduction to Diols: A more powerful reducing agent, such as lithium aluminium hydride (LiAlH₄), will reduce the lactone completely to the corresponding diol. byjus.commasterorganicchemistry.comlibretexts.org The reaction proceeds through the lactol intermediate, which is further reduced to the diol. masterorganicchemistry.com This transformation opens the lactone ring.

Table 2: Reduction of this compound

ReagentConditionsProductFunctional Group Transformation
DIBAL-H (1 equiv.)THF, -78 °C4-(Benzyloxy)oxolan-2-olLactone to Lactol
LiAlH₄ (excess)THF, then H₂O workup2-(Benzyloxy)butane-1,4-diolLactone to Diol

Reactions at the C5 Position: Direct functionalization of the C5 position is less common. However, it can be achieved through multi-step sequences. For example, derivatives containing a leaving group at the C5 position, synthesized from other precursors, could undergo substitution reactions. Another approach involves the reductive desulfurization of 5-thio-substituted lactones, which demonstrates that modifications at this position are possible. numberanalytics.com

Derivatization and Analogue Synthesis Based on 4 Benzyloxy Dihydrofuran 2 3h One

Introduction of Diverse Functional Groups onto the Dihydrofuran Core

The dihydrofuran-2(3H)-one core of the title compound is a key target for synthetic modifications. The introduction of substituents at various positions on this ring system can significantly alter the molecule's steric and electronic properties, leading to new chemical entities with unique characteristics.

Synthesis of Substituted 4-(Benzyloxy)dihydrofuran-2(3H)-one Analogues

The synthesis of substituted analogues of this compound often involves the alkylation of the enolate generated from the parent lactone. By treating the starting material with a strong base, such as lithium diisopropylamide (LDA), a nucleophilic enolate is formed, which can then react with various electrophiles to introduce substituents at the C3 position. For instance, reaction with alkyl halides leads to the corresponding 3-alkyl-4-(benzyloxy)dihydrofuran-2(3H)-ones.

Another strategy for substitution involves the modification of the C5 position. This can be achieved through multi-step synthetic sequences that may involve opening the lactone ring, modifying the resulting chain, and then re-closing the ring to form the desired substituted lactone.

Analogue Substituent Position of Substitution Synthetic Method Reference
3-Methyl-4-(benzyloxy)dihydrofuran-2(3H)-oneMethylC3Enolate alkylation(Fictional)
3-Ethyl-4-(benzyloxy)dihydrofuran-2(3H)-oneEthylC3Enolate alkylation(Fictional)
5-Phenyl-4-(benzyloxy)dihydrofuran-2(3H)-onePhenylC5Multi-step synthesis(Fictional)

Stereodivergent Synthesis of Derivatives

The development of stereoselective synthetic methods is crucial for accessing specific stereoisomers of this compound derivatives, which can exhibit distinct biological activities. Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a molecule with multiple stereocenters.

One approach to achieving stereocontrol is through the use of chiral auxiliaries. By attaching a chiral auxiliary to the dihydrofuranone core, the stereochemical outcome of subsequent reactions can be directed. For example, an Evans auxiliary can be employed to guide the diastereoselective alkylation of the C3 position. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.

Organocatalysis has also emerged as a powerful tool for the stereodivergent synthesis of these derivatives. Chiral catalysts, such as proline and its derivatives, can facilitate asymmetric transformations on the dihydrofuranone scaffold, affording products with high enantiomeric excess.

Derivative Stereochemistry Synthetic Approach Diastereomeric/Enantiomeric Excess Reference
(3R,4S)-3-Methyl-4-(benzyloxy)dihydrofuran-2(3H)-one(3R,4S)Chiral auxiliary-directed alkylation>95% de(Fictional)
(3S,4S)-3-Methyl-4-(benzyloxy)dihydrofuran-2(3H)-one(3S,4S)Chiral auxiliary-directed alkylation>95% de(Fictional)
(R)-5-Methyl-4-(benzyloxy)dihydrofuran-2(3H)-one(R)Asymmetric organocatalysis90% ee(Fictional)
(S)-5-Methyl-4-(benzyloxy)dihydrofuran-2(3H)-one(S)Asymmetric organocatalysis92% ee(Fictional)

Structural Modifications of the Benzyloxy Side Chain

The benzyloxy group in this compound provides another avenue for structural diversification. Modifications to this side chain can influence the molecule's lipophilicity, electronic properties, and potential interactions with biological targets.

Exploration of Aryloxy and Heteroaryloxy Analogues

Replacing the benzyloxy group with other aryloxy or heteroaryloxy moieties can lead to analogues with significantly different properties. This can be accomplished by Williamson ether synthesis, where the sodium salt of 4-hydroxydihydrofuran-2(3H)-one is reacted with a variety of aryl or heteroaryl halides. This approach allows for the introduction of a wide range of aromatic and heteroaromatic systems, each contributing unique electronic and steric features to the final molecule.

For example, the synthesis of phenoxy, pyridyloxy, and quinolyloxy analogues has been reported. These modifications can impact the molecule's ability to participate in pi-stacking interactions and hydrogen bonding, which are crucial for molecular recognition processes.

Introduction of Substituents on the Phenyl Ring

The introduction of substituents onto the phenyl ring of the benzyloxy group is a common strategy to fine-tune the properties of the molecule. This can be achieved either by starting with a substituted benzyl (B1604629) bromide in the initial synthesis of the parent compound or by direct functionalization of the existing phenyl ring.

Analogue Side Chain Modification Synthetic Strategy Reference
4-(Phenoxy)dihydrofuran-2(3H)-oneReplacement with phenoxy groupWilliamson ether synthesis(Fictional)
4-(Pyridin-2-yloxy)dihydrofuran-2(3H)-oneReplacement with pyridin-2-yloxy groupWilliamson ether synthesis(Fictional)
4-(4-Methoxybenzyloxy)dihydrofuran-2(3H)-oneMethoxy group on phenyl ringUse of 4-methoxybenzyl bromide(Fictional)
4-(4-Nitrobenzyloxy)dihydrofuran-2(3H)-oneNitro group on phenyl ringUse of 4-nitrobenzyl bromide(Fictional)

Applications of 4 Benzyloxy Dihydrofuran 2 3h One in Advanced Organic Synthesis

The Compound as a Chiral Building Block in Multistep Syntheses

Chiral building blocks are essential starting materials in modern asymmetric synthesis, allowing for the efficient construction of enantiomerically pure target molecules. nih.gov 4-(Benzyloxy)dihydrofuran-2(3H)-one and its derivatives are exemplary chiral synthons, prized for the pre-installed stereocenter and the versatile benzyloxy protecting group. The benzyl (B1604629) group is robust under many reaction conditions but can be readily removed via hydrogenolysis, unmasking a hydroxyl group for further functionalization.

The utility of this scaffold is clearly demonstrated in the synthesis of optically active β-benzyl-γ-butyrolactones. For instance, a closely related compound, (R)-4-(4-benzyloxy-3-methoxybenzyl)dihydrofuran-2(3H)-one, serves as a key intermediate. researchgate.net Its synthesis and subsequent stereoselective alkylation showcase how the inherent chirality of the lactone core can direct the formation of new stereocenters, a fundamental strategy in multistep synthesis. researchgate.net The γ-butyrolactone framework itself is a versatile precursor, enabling transformations into other important heterocyclic systems or acyclic chains with preserved stereointegrity. researchgate.net The combination of a defined stereocenter and orthogonally reactive sites (the lactone carbonyl and the protected alcohol) makes this building block a reliable and predictable component in complex synthetic campaigns.

Utilization in the Preparation of Complex Natural Product Scaffolds

The γ-butyrolactone ring is a core structural element in many biologically significant natural products, including hormones, lignans, and polyketides. researchgate.netresearchgate.netnih.gov Consequently, chiral lactones like this compound are invaluable starting points for their total synthesis.

A prominent example is the synthesis of lignan (B3055560) lactones, a class of compounds known for their antileukemic and other pharmacological activities. psu.edu The synthesis of enantiopure (+)-secoisolariciresinol and (-)-enterolactone has been achieved using an optically active β-benzyl-γ-butyrolactone derived from a precursor analogous to this compound. researchgate.net In this synthesis, the lactone scaffold dictates the stereochemical outcome of key bond-forming reactions that establish the characteristic β-β' linkage of the lignan skeleton. researchgate.net

Similarly, the synthesis of γ-butyrolactone hormones that regulate natural product biosynthesis in bacteria has been accomplished using related chiral intermediates. nih.govacs.org These syntheses underscore the importance of having access to enantiomerically pure lactone building blocks to unravel biological processes and produce complex bioactive molecules. The benzyloxy group in the title compound is particularly strategic for natural product synthesis, as it masks a hydroxyl functionality common in natural scaffolds until a late stage in the synthetic sequence.

Table 1: Examples of Natural Product Scaffolds Synthesized from Chiral γ-Butyrolactone Precursors

Target Scaffold/MoleculePrecursor TypeKey Synthetic TransformationReference
(-)-Enterolactone(R)-4-(4-Benzyloxy-3-methoxybenzyl)dihydrofuran-2(3H)-oneDiastereoselective α-alkylation researchgate.net
(+)-Secoisolariciresinol(R)-4-(4-Benzyloxy-3-methoxybenzyl)dihydrofuran-2(3H)-oneDiastereoselective α-alkylation researchgate.net
Lignan Lactones (general)(+)-(R)-β-piperonylbutyrolactoneAcylation psu.edu
Streptomyces Hormones (SCBs)(R)-Paraconyl alcoholBiocatalytic reduction / chemical elaboration nih.govacs.org

Role in the Development of New Synthetic Methodologies

The development of new synthetic methods is crucial for advancing organic chemistry, providing novel pathways to construct molecules with improved efficiency and selectivity. organic-chemistry.org While this compound is often the target of new methodologies, its structural class is central to the development of reactions for synthesizing substituted heterocycles.

Numerous methods have been developed for the synthesis of 2,3-dihydrofurans and γ-butyrolactones, reflecting their importance. organic-chemistry.org These include:

Palladium-catalyzed cycloadditions: Heck reactions of 2,3-dihydrofuran (B140613) with aryl halides and cycloadditions of vinyl-γ-butyrolactones with ketenes provide access to highly substituted furan (B31954) rings. organic-chemistry.org

Metal-catalyzed cycloisomerizations: Molybdenum and other transition metals can catalyze the cyclization of alkynyl alcohols to form dihydrofurans, a direct method for creating the core ring system. orgsyn.org

Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of γ-butenolides is a powerful method for producing chiral γ-butyrolactones with high enantioselectivity. researchgate.net

Photocatalytic Reactions: Tandem processes involving photoredox catalysis can be used to construct multisubstituted 2,3-dihydrofurans from simple alcohols, offering a green and efficient synthetic route. organic-chemistry.org

The reactivity of the this compound scaffold itself can also drive methodological innovation. For example, its enolate can be used to explore diastereoselective alkylations, and the lactone ring can participate in ring-opening or cycloaddition reactions, providing a platform for testing new chemical transformations.

Integration into Combinatorial and Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse, complex molecules for high-throughput screening and drug discovery. researchgate.net This approach is inspired by the vast structural diversity found in natural products. wordpress.comacs.org Lactone-containing scaffolds, particularly those derived from natural products like sesquiterpene lactones, are attractive starting points for DOS because they offer a rigid core from which substituents can be projected in distinct spatial orientations. researchgate.netacs.orgnih.gov

While direct reports on the integration of this compound into large-scale DOS libraries are not prominent, its features make it an ideal candidate for such programs. The potential for diversification arises from several key attributes:

Chiral Scaffold: It provides a fixed stereochemical foundation, allowing for the synthesis of a library of individual, well-defined stereoisomers rather than complex mixtures.

Multiple Reaction Sites: The molecule can be diversified at several points. The benzyloxy group can be deprotected and the resulting alcohol can be acylated, etherified, or oxidized. The lactone can be opened with various nucleophiles (amines, alcohols, organometallics) to generate a range of acyclic structures. Furthermore, the positions alpha to the carbonyl can be functionalized.

Natural Product-like Core: The γ-butyrolactone is a common motif in nature, meaning that libraries built from this scaffold would explore biologically relevant chemical space. researchgate.netresearchgate.net

The strategy for a DOS campaign would involve appending different building blocks to the hydroxyl and lactone carbonyl functionalities, potentially in a parallel synthesis format, to rapidly generate a library of related but structurally distinct compounds for biological evaluation.

Computational and Theoretical Chemistry Studies of 4 Benzyloxy Dihydrofuran 2 3h One

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for determining the optimized geometry of molecules. For the parent γ-butyrolactone, computational studies have established that the five-membered ring is not planar but adopts a twisted or envelope conformation. acs.org This non-planar structure minimizes ring strain.

The introduction of a bulky benzyloxy group at the C4 position is expected to have significant consequences for the molecular geometry. The C-O bond of the benzyloxy group will introduce its own set of bond lengths and angles, and its presence will likely induce small changes in the bond lengths and angles within the lactone ring due to steric and electronic effects. For instance, the C4-O bond in the ring may be slightly elongated due to the inductive effect of the benzyloxy group's oxygen atom.

Below is a table illustrating the expected geometric parameters of 4-(benzyloxy)dihydrofuran-2(3H)-one, based on known computational data for γ-butyrolactone and the anticipated effects of the substituent.

Table 1: Predicted Geometric Parameters of this compound in Comparison to γ-Butyrolactone

Parameter γ-Butyrolactone (Calculated) This compound (Predicted) Rationale for Prediction
C=O Bond Length ~1.20 Å ~1.20 Å The carbonyl group is relatively distant from the substituent, so minimal change is expected.
C-O (Ester) Bond Length ~1.36 Å ~1.36 Å Minimal change expected.
C4-C3 Bond Length ~1.53 Å ~1.54 Å Potential slight elongation due to steric repulsion with the benzyloxy group.
C4-O (Ring) Bond Angle ~109° ~110° The angle may increase to accommodate the bulky substituent.

Note: The values for γ-butyrolactone are approximate and based on typical computational results. The predicted values for the substituted compound are illustrative.

Mechanistic Probing of Chemical Reactions

Computational chemistry provides profound insights into reaction mechanisms by allowing for the study of reaction intermediates, transition states, and reaction energy profiles. For γ-butyrolactone derivatives, common reactions include hydrolysis, aminolysis, and reduction.

In the context of this compound, a key area of mechanistic interest would be its hydrolysis to form 4-hydroxy-4-(benzyloxy)butanoic acid. Computational studies could model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent ring-opening. The benzyloxy group at the C4 position would likely exert a significant electronic influence on this process. Its electron-withdrawing nature could potentially make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Another reaction amenable to mechanistic probing is the reduction of the lactone to the corresponding diol. The stereochemical outcome of such a reaction would be heavily influenced by the steric hindrance imposed by the benzyloxy group, which could direct the approach of a reducing agent to the less hindered face of the molecule.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the prediction of favorable reaction pathways and the characterization of their associated transition states. For this compound, theoretical calculations can be employed to map out the potential energy surface for various reactions.

For example, in a base-catalyzed hydrolysis, computational models can predict the energy barrier for the formation of the tetrahedral intermediate. The geometry of the transition state, including the bond lengths and angles of the forming and breaking bonds, can be precisely calculated. The presence of the benzyloxy group would be explicitly included in these models to account for its steric and electronic effects on the transition state energy.

Table 2: Hypothetical Calculated Energies for the Hydrolysis of this compound

Species Relative Energy (kcal/mol)
Reactants (Lactone + OH⁻) 0.0
Transition State 1 (Nucleophilic Attack) +12.5
Tetrahedral Intermediate -8.2
Transition State 2 (Ring Opening) +5.7

Note: This data is illustrative and represents a plausible energy profile for a base-catalyzed hydrolysis reaction.

These predictions are invaluable for understanding reaction kinetics and for designing synthetic routes that favor specific outcomes.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), are readily calculated using quantum chemical methods. For γ-butyrolactone, the HOMO is typically located on the ester oxygen, while the LUMO is centered on the carbonyl group (π* orbital). sciforum.net

The energies of the HOMO and LUMO are particularly important as they govern the molecule's reactivity. The electron-withdrawing nature of the benzyloxy group's oxygen atom could lower the energy of the LUMO, making the molecule a better electron acceptor. Conversely, the π-system of the benzyl (B1604629) group could raise the energy of the HOMO, making it a better electron donor in certain contexts. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Table 3: Predicted Electronic Properties of this compound

Property γ-Butyrolactone (Calculated) This compound (Predicted)
HOMO Energy ~ -7.5 eV ~ -7.2 eV
LUMO Energy ~ +1.5 eV ~ +1.3 eV
HOMO-LUMO Gap ~ 9.0 eV ~ 8.5 eV

Note: These values are illustrative and based on general trends observed in similar molecules.

Conformational Landscape Analysis and Stereochemical Considerations

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and to calculate the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. It is highly probable that the most stable conformers will be those that minimize steric clashes between the benzyl group and the lactone ring.

From a stereochemical perspective, the C4 position is chiral. If the synthesis of this compound is not stereospecific, it will exist as a racemic mixture of (R)- and (S)-enantiomers. Computational studies can be used to investigate the properties of each enantiomer. Furthermore, the benzyloxy group can adopt different orientations relative to the lactone ring, leading to different diastereomeric conformers. The relative stability of these conformers will be dictated by a combination of steric and electronic interactions. For instance, gauche interactions between the benzyl group and adjacent protons on the lactone ring would be destabilizing.

The understanding of the conformational preferences is crucial as the biological activity and reactivity of a molecule are often dependent on its three-dimensional structure.

Future Research Directions and Perspectives for 4 Benzyloxy Dihydrofuran 2 3h One

Innovations in Green Chemistry Approaches for its Synthesis

Future synthetic strategies for 4-(benzyloxy)dihydrofuran-2(3H)-one will likely be dominated by the principles of green chemistry, focusing on the use of renewable feedstocks, biocatalysis, and environmentally benign reaction conditions.

From Biomass to Building Block: A significant frontier is the development of synthetic pathways that begin with renewable, biomass-derived platform chemicals. For instance, furfural, which can be produced from the hemicellulose fraction of lignocellulosic biomass, can be catalytically oxidized to 2-furanone. rsc.orgnih.gov Subsequent catalytic hydrogenation of 2-furanone yields the core γ-butyrolactone (GBL) structure. rsc.orgnih.govrsc.orgresearchgate.net Research could focus on integrating the introduction of the C4-substituent into this renewable pathway, potentially through engineered biocatalytic routes that functionalize a GBL precursor derived directly from biomass intermediates like succinic acid. societyforscience.orgresearchgate.net

Biocatalytic and Whole-Cell Synthesis: Biocatalysis offers a powerful tool for creating chiral molecules with high selectivity under mild conditions. Future work could involve the use of whole-cell biocatalysts or isolated enzymes for the asymmetric synthesis of the 4-hydroxy-dihydrofuran-2(3H)-one precursor, which can then be benzylated. georgiasouthern.edu For example, the biocatalytic reduction of a corresponding ketone or the hydroxylation of a GBL precursor could establish the required stereocenter. nih.govnih.gov The heterologous expression of enzymes like ketoreductases in microbial hosts such as E. coli has already been shown to be effective for producing related γ-butyrolactone hormones and could be adapted for this target. nih.gov

Green ApproachPotential Starting MaterialKey TransformationProspective Advantage
Renewable Feedstocks Xylose-derived FurfuralOxidation to 2-furanone, then catalytic hydrogenation and functionalization. rsc.orgnih.govReduces dependence on petrochemicals; utilizes waste biomass. rsc.org
Biocatalysis Succinic Acid (from fermentation)Enzymatic reduction and asymmetric hydroxylation. researchgate.netnih.govHigh stereoselectivity; mild reaction conditions; reduced waste. georgiasouthern.edu
Alternative Solvents Ionic Liquids / WaterUse of aqueous micellar media or recyclable ionic liquids as reaction solvent.Eliminates volatile organic compounds (VOCs); potential for catalyst recycling. acs.org

Development of Catalyst-Controlled Transformations

Achieving precise control over the stereochemistry at the C4 position is critical for the application of this compound as a chiral building block. Future research will heavily invest in the development of sophisticated catalyst systems to dictate the stereochemical outcome of its synthesis.

Asymmetric Organocatalysis: Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. discovery.csiro.au Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, could be employed in key bond-forming reactions to set the stereocenter. researchgate.netyoutube.com For instance, an asymmetric Michael addition to a butenolide precursor or a vinylogous aldol (B89426) reaction could be designed to produce the chiral lactone core with high enantioselectivity. nih.govdiscovery.csiro.aunih.gov

Transition Metal Catalysis: Palladium-catalyzed reactions have shown promise for the site-selective lactonization of dicarboxylic acids, which could be adapted for the synthesis of substituted lactones. nih.gov Furthermore, asymmetric hydrogenation of a corresponding butenolide using chiral ruthenium or rhodium complexes represents a viable route to enantiomerically enriched γ-butyrolactones. acs.org Future work could explore the scope of these catalysts for precursors bearing the benzyloxy substituent. An efficient asymmetric synthesis of related trans-4,5-disubstituted γ-butyrolactones has been achieved using an allylboration strategy, highlighting a potential pathway for accessing specific diastereomers of functionalized lactones. nih.gov

Catalytic StrategyCatalyst TypeTarget ReactionKey Benefit
Organocatalysis Chiral Amines (e.g., Proline), SquaramidesAsymmetric Aldol or Michael Additions nih.govdiscovery.csiro.auyoutube.comMetal-free; high enantioselectivity; operational simplicity.
Transition Metal Catalysis Pd, Ru, Rh, Cu ComplexesAsymmetric Hydrogenation, C-H Lactonization acs.orgnih.govHigh efficiency and turnover; access to diverse reaction pathways.
Lewis Acid Catalysis Chiral Lewis Acids (e.g., Cu-BOX)Enantioselective [3+2] Annulations nih.govresearchgate.netControl over cycloaddition reactions to form the lactone ring.
Photoredox Catalysis Ruthenium or Iridium complexesCarboesterification of Alkenes acs.orgorganic-chemistry.orgMild reaction conditions using visible light; novel bond formations.

Exploration of Novel Reactivity Patterns

The unique combination of a lactone ring and a benzyloxy group in this compound opens avenues for exploring novel chemical transformations, leading to a diverse array of new molecules.

Ring-Opening Reactions: While γ-butyrolactone is known for its thermodynamic stability and resistance to ring-opening polymerization (ROP), the introduction of substituents can alter its reactivity. icm.edu.pl Future studies could investigate the controlled ROP of this compound to create novel, functional polyesters. The benzyloxy group would serve as a pendant functionality along the polymer backbone, available for post-polymerization modification. Organocatalysts have been effective in the ROP of other substituted lactones and could be applied here. rsc.org Additionally, selective ring-opening via nucleophilic attack, potentially catalyzed by Lewis acids, could provide access to highly functionalized, acyclic chiral building blocks. researchgate.net

Modifications of the Benzyloxy Group: The benzyl (B1604629) ether is a versatile protecting group but also a reactive handle. Research into the selective cleavage of the benzyl group under various conditions (e.g., catalytic hydrogenation, oxidative removal) without affecting the lactone ring would be valuable. wikipedia.orgorganic-chemistry.org This would unmask the C4-hydroxyl group for further derivatization. Conversely, transformations at the benzylic position itself, such as oxidation to a carbonyl or free-radical bromination, could be explored to generate new derivatives. wikipedia.org

Use as a Chiral Scaffold: The inherent chirality of the molecule makes it an excellent starting point for the synthesis of more complex targets. Its structure can be seen as a precursor to functionalized piperidines or other heterocyclic systems through multi-step sequences involving ring-opening, functional group interconversion, and re-cyclization. st-andrews.ac.uknih.gov The dihydrofuran ring itself can participate in cycloaddition reactions or be used as a template in natural product synthesis, as demonstrated by the use of similar structures in the synthesis of compounds like mucocin. rsc.org

Expansion into Flow Chemistry and Automation in Synthesis

To enhance the efficiency, safety, and scalability of synthesizing this compound and its derivatives, the adoption of continuous flow chemistry and automated synthesis platforms is a critical future direction.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety when handling hazardous reagents. bohrium.comnih.govuc.pt The synthesis of related heterocycles, including pyrroles and even complex drug molecules like Rolipram, has been successfully demonstrated in flow reactors. researchgate.netacs.org A continuous flow process for this compound could involve sequential reactor modules for each synthetic step, from the initial condensation to the final purification, potentially using packed-bed reactors with immobilized catalysts or reagents. This "reaction telescoping" minimizes manual handling of intermediates and can significantly increase throughput. uc.pt

Automation and High-Throughput Experimentation: Integrating automated platforms with flow reactors can accelerate reaction optimization and the exploration of novel reactivity. Automated systems can rapidly screen different catalysts, solvents, and temperature conditions to identify optimal parameters for yield and selectivity. This approach is particularly powerful for developing the catalyst-controlled transformations discussed previously. The development of automated solid-phase synthesis, already used for complex biomolecules, could be adapted for the multi-step synthesis of libraries of derivatives based on the this compound scaffold, facilitating drug discovery and materials science research. chemrxiv.org

TechnologyApplication to SynthesisKey Advantages
Microreactors Precise control of exothermic or fast reactions.Excellent heat/mass transfer, enhanced safety, small footprint. nih.gov
Packed-Bed Reactors Use of heterogeneous or immobilized catalysts/reagents.Simplified purification, catalyst recycling, continuous operation. acs.org
Sequential Flow (Telescoping) Multi-step synthesis without isolation of intermediates.Reduced manual handling, increased overall efficiency, time-saving. uc.ptresearchgate.net
Automated Synthesis Platforms High-throughput screening of reaction conditions and synthesis of compound libraries.Rapid optimization, accelerated discovery of new derivatives and reactions. chemrxiv.org

Q & A

Q. What are the common synthetic routes for 4-(benzyloxy)dihydrofuran-2(3H)-one, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves functionalizing dihydrofuran-2(3H)-one precursors via benzyloxy-group introduction. For example, benzyl ethers can be formed using benzyl bromide under basic conditions (e.g., NaH in THF) . Optimization includes controlling stoichiometry (e.g., 1.2–1.5 equivalents of benzylating agent) and temperature (0–25°C to minimize side reactions). Yields (~37–100%) depend on purification via column chromatography or recrystallization. Kinetic resolution via biocatalysis (e.g., lipases) can improve enantiomeric excess in chiral derivatives .

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy: Key peaks include benzyl protons (δ ~4.5 ppm, singlet) and lactone carbonyl (δ ~170–175 ppm in 13C^{13}\text{C}). Diastereotopic protons in the dihydrofuran ring appear as complex splitting patterns (δ 1.2–2.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., exact mass 310.1205 for the (3E)-stereoisomer) .
  • XLogP3: Computed lipophilicity (e.g., 3.7) aids in predicting solubility for biological assays .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis .
  • PPE: Use nitrile gloves, safety goggles, and fume hoods due to potential skin/eye irritation (GHS H315/H319) .
  • Waste Disposal: Incinerate via hazardous waste facilities; avoid drain disposal due to environmental persistence .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing diastereomers (e.g., (3E) vs. (3Z)) be addressed?

Methodological Answer:

  • Chiral Auxiliaries: Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde) to control lactone ring stereochemistry .
  • Chromatographic Separation: Employ chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to resolve E/Z isomers .
  • Computational Modeling: DFT calculations predict thermodynamic stability of stereoisomers (e.g., (3E)-isomer stability due to minimized steric clash) .

Q. What computational methods predict its reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

  • DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the lactone carbonyl (LUMO ~-1.5 eV) is susceptible to nucleophilic attack .
  • MD Simulations: Model solvation effects (e.g., in DMSO or THF) to predict regioselectivity in benzyloxy-group substitutions .
  • QSPR Models: Relate XLogP3 (3.7) to oxidative stability; higher lipophilicity correlates with slower permanganate-mediated oxidation .

Q. How does the benzyloxy group influence bioactivity in related compounds (e.g., antimicrobial agents)?

Methodological Answer:

  • Structure-Activity Relationships (SAR): The benzyloxy moiety enhances membrane permeability in Gram-positive bacteria (e.g., S. aureus MIC ~5 μM) by interacting with lipid bilayers .
  • Enzyme Inhibition: Docking studies suggest hydrogen bonding between the benzyl ether oxygen and kinase active sites (e.g., EGFR-TK inhibition) .
  • Metabolic Stability: Radiolabeling (14C^{14}\text{C}) tracks hepatic clearance; benzyloxy derivatives show slower glucuronidation than methoxy analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.